molecular formula C16H24O2 B1333363 1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one CAS No. 37456-29-4

1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one

Cat. No. B1333363
CAS RN: 37456-29-4
M. Wt: 248.36 g/mol
InChI Key: RUAPZRDWBZOYFZ-UHFFFAOYSA-N
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Description

“1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one” is a chemical compound with the molecular formula C16H24O2 . It is related to 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene (HEMA), an antioxidant that can be used to prevent the oxidative degradation of plastics .


Synthesis Analysis

The synthesis of this compound can be achieved by the reaction of methylmagnesium iodide on 3,5-di-tert-butyl-2-hydroxybenzonitrile in ethyl ether . Another method involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with 5,5-dimethylcyclohexane-1,3-dione in ethanol .


Molecular Structure Analysis

The molecular structure of “1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one” consists of a phenol group substituted with two tert-butyl groups and an ethanone group . The structure details of related compounds suggest that the 1,3-diene skeleton assumes an anti conformation .


Physical And Chemical Properties Analysis

The melting point of “1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one” is reported to be 45–46°C . A related compound was found to melt at 223 ± 1 °C with a sharp and intensive endothermic effect .

Scientific Research Applications

Antioxidant Properties

  • 1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one has been studied for its antioxidant properties. Research has indicated that derivatives of this compound, like 1,2-Bis(3,5-di-tert-butyl-4-hydroxyphenyl)-ethane, demonstrate significant antioxidant activity. These compounds were found to be stronger antioxidants than butylated hydroxytoluene (BHT) and comparable to butylated hydroxyanisole (BHA) (Duan et al., 1998).

Chemical Synthesis and Properties

  • The compound has been a focus in chemical synthesis studies. For instance, it was used in the synthesis and dimerization of certain phosphonates, revealing insights into its chemical behavior and potential applications in complex organic synthesis (Shaekhov et al., 2012).

Environmental Presence and Analysis

  • The compound has been detected in various environmental samples, such as water. Studies have focused on its degradation products and their quantification in river, ground, and drinking water, which is crucial for understanding its environmental impact (Fries & Püttmann, 2002).

Quantum-Chemical Studies

  • Quantum-chemical calculations have been employed to study the properties of this compound. These studies provide a deeper understanding of its behavior in biological environments, potentially guiding its use in biological and medicinal applications (Volod’kin et al., 2013).

Synergistic Antioxidant Effects

  • Research has also explored the synergistic effects of 1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one with other antioxidants. This is significant in developing more effective antioxidant systems for various applications (Omura, 1995).

properties

IUPAC Name

1-(3,5-ditert-butyl-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O2/c1-10(17)12-8-11(15(2,3)4)9-13(14(12)18)16(5,6)7/h8-9,18H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUAPZRDWBZOYFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379451
Record name 1-[3,5-di(tert-butyl)-2-hydroxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one

CAS RN

37456-29-4
Record name 1-[3,5-di(tert-butyl)-2-hydroxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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